molecular formula C24H27N3O8S2 B2925378 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate CAS No. 896018-20-5

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate

Cat. No. B2925378
CAS RN: 896018-20-5
M. Wt: 549.61
InChI Key: JTJKKQWWDPDTAY-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a useful research compound. Its molecular formula is C24H27N3O8S2 and its molecular weight is 549.61. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds with structural similarities, including those containing pyrazole, thiadiazole, and pyran cores, have been investigated for their potential antibacterial and antifungal properties. For instance, pyrazole derivatives have been identified as promising antibacterial agents against pathogens like Staphylococcus aureus and Bacillus subtilis due to their ability to inhibit bacterial growth at non-cytotoxic concentrations (Palkar et al., 2017). Similarly, thiadiazole and oxadiazole derivatives have shown fungicidal activity against plant pathogens, suggesting potential applications in agricultural chemistry (Chen, Li, & Han, 2000).

Antimycobacterial Activity

Substituted isosteres of pyridine and pyrazine, incorporating oxadiazole and thiadiazole rings, have been synthesized and tested for their activity against Mycobacterium tuberculosis. These compounds represent a strategy for combating tuberculosis by targeting mycobacterial cell wall synthesis or function, with modifications to their structure offering insights into developing more effective antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).

Anticancer Properties

The search for novel anticancer agents has led to the exploration of various heterocyclic compounds, including pyrazole and thiadiazole derivatives. These compounds have been evaluated for their ability to inhibit cancer cell growth and induce apoptosis in cell lines, such as hepatocellular carcinoma cells. Their potential anticancer activity is often assessed through in vitro assays, aiming to discover compounds with low cytotoxicity to healthy cells and high efficacy against cancer cells (Sunil et al., 2010).

Enzyme Inhibition

Compounds featuring pyrazole and thiadiazole scaffolds have been investigated for their potential to inhibit enzymes involved in disease processes. For example, derivatives have been studied for their ability to inhibit nitric oxide synthase, an enzyme involved in inflammatory responses. This research suggests applications in developing treatments for conditions associated with excessive nitric oxide production (Arias et al., 2018).

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O8S2/c1-5-20(29)25-23-26-27-24(37-23)36-13-15-11-16(28)19(12-34-15)35-22(30)14-9-17(31-6-2)21(33-8-4)18(10-14)32-7-3/h9-12H,5-8,13H2,1-4H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJKKQWWDPDTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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